Potent and Selective Histone H3K9 Methyltransferase (HMT) Inhibition Compared to Inactive ETP Analog
In a direct head-to-head comparison, Gliotoxin demonstrated potent inhibitory activity against the histone methyltransferases G9a and GLP, whereas the closely related ETP analog bisdethiobis(methylthio)acetylgliotoxin was completely inactive against both targets (IC50 > 10 µM) [1].
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.53 ± 0.13 µM (G9a); 0.26 ± 0.02 µM (GLP) |
| Comparator Or Baseline | bisdethiobis(methylthio)acetylgliotoxin: >10 µM (G9a & GLP) |
| Quantified Difference | Gliotoxin is >18.9-fold more potent against G9a and >38.5-fold more potent against GLP |
| Conditions | In vitro enzyme inhibition assay using recombinant HMTs |
Why This Matters
This data is critical for researchers investigating epigenetic regulation, as it proves that the disulfide bridge of Gliotoxin is essential for HMT inhibition, rendering it a unique tool compared to its biosynthetic or synthetic analogs.
- [1] Takahashi, S., et al. (2012). Inhibition of histone H3K9 methyltransferases by gliotoxin and related epipolythiodioxopiperazines. The Journal of Antibiotics, 65, 263–265. View Source
